molecular formula C9H8ClN B13001779 4-Chloro-2,3-dimethylbenzonitrile

4-Chloro-2,3-dimethylbenzonitrile

Cat. No.: B13001779
M. Wt: 165.62 g/mol
InChI Key: KFGKGRVSLXYCAT-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,3-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzonitrile with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

4-Chloro-2,3-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dimethylbenzonitrile involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the benzene ring towards nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: Similar structure but lacks the methyl groups.

    2,3-Dimethylbenzonitrile: Similar structure but lacks the chlorine atom.

    4-Chloro-3-methylbenzonitrile: Similar structure with one methyl group.

Uniqueness

4-Chloro-2,3-dimethylbenzonitrile is unique due to the presence of both chlorine and two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

4-chloro-2,3-dimethylbenzonitrile

InChI

InChI=1S/C9H8ClN/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4H,1-2H3

InChI Key

KFGKGRVSLXYCAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)C#N

Origin of Product

United States

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